N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7/c1-4-30-12-14-31(15-13-30)25-28-23(27-20-11-10-18(2)19(3)16-20)22-17-26-32(24(22)29-25)21-8-6-5-7-9-21/h5-11,16-17H,4,12-15H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPFBBQOUKXTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular structure includes:
- Dimethylphenyl Group : Enhances lipophilicity and may influence binding affinity.
- Ethylpiperazinyl Group : Contributes to the compound's pharmacokinetic properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as inhibitors of various kinases, particularly those involved in cancer pathways. The structural similarity to ATP allows these compounds to effectively compete with ATP for binding sites on kinases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values ranging from 0.3 to 24 µM depending on the specific target kinase .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.3 | Induces apoptosis and inhibits migration |
| A549 | 7.60 | Suppresses cell cycle progression |
Antiparasitic and Antifungal Activity
The compound has also shown promise in antiparasitic and antifungal assays. The phenylpyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to disrupt cellular processes in various pathogens .
Study 1: Dual EGFR/VGFR2 Inhibition
A study focused on a derivative of this compound demonstrated dual inhibition of EGFR and VGFR2 pathways, leading to significant reductions in tumor proliferation in xenograft models. The findings suggest that such compounds can be effective multitarget agents against cancer .
Study 2: Molecular Docking Studies
Molecular docking simulations have revealed that this compound binds favorably to the active sites of several kinases. This binding is facilitated by hydrogen bonds with key amino acid residues, enhancing its inhibitory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
* Estimated based on G932-0045 (C₂₄H₂₇N₇) .
† Predicted from similar analogues.
Key Observations:
6-Substituent Impact :
- The 4-ethylpiperazine group in the target compound and G932-0045 enhances solubility compared to thioether (e.g., 2c) or methylsulfanyl (e.g., ) groups .
- PP2’s tert-butyl group increases hydrophobicity, limiting aqueous solubility .
N-(Naphthalen-2-yl) in 3f introduces extended π-π stacking but may reduce metabolic stability .
Biological Activity :
- PP2’s Src kinase inhibition is attributed to its ATP-binding cleft interaction, while the target compound’s 4-ethylpiperazine may target distinct kinase conformations .
- Thioether derivatives (e.g., 2c) show moderate bioactivity but lower specificity compared to piperazine-containing analogues .
Pharmacological Implications
- ADME Properties : The 3,4-dimethylphenyl group balances lipophilicity for membrane penetration, while the 4-ethylpiperazine improves solubility, reducing first-pass metabolism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
